molecular formula C7H7BrFNO B1372935 5-Bromo-3-fluoro-2-methoxyaniline CAS No. 239122-51-1

5-Bromo-3-fluoro-2-methoxyaniline

Cat. No.: B1372935
CAS No.: 239122-51-1
M. Wt: 220.04 g/mol
InChI Key: IRAJTRFSBJFFGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-3-fluoro-2-methoxyaniline involves the reduction of 5-Bromo-3-fluoro-2-methoxy-3-nitrobenzene. This reaction typically uses zinc and ammonium chloride in a mixture of ethanol and water, heated at 80°C for 10 minutes, followed by stirring at room temperature for 2 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce corresponding nitro compounds.

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoro-2-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives may exhibit biological activities that are useful in treating various diseases .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The exact mechanism of action for 5-Bromo-3-fluoro-2-methoxyaniline is not well-documented. as an aniline derivative, it may interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, its derivatives could potentially inhibit or activate enzymes, receptors, or other proteins involved in disease pathways .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxyaniline
  • 3-Fluoro-2-methoxyaniline
  • 5-Bromo-3-fluoroaniline

Comparison: 5-Bromo-3-fluoro-2-methoxyaniline is unique due to the presence of both bromine and fluorine atoms, along with a methoxy group. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic applications .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAJTRFSBJFFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697423
Record name 5-Bromo-3-fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239122-51-1
Record name 5-Bromo-3-fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-1-fluoro-2-methoxy-3-nitrobenzene (1.0 g, 4.0 mmol), zinc (2.62 g, 40.0 mmol) and ammonium chloride (2.14 g, 40.0 mmol) in EtOH (20 mL) and water (12 mL) were heated at 80° C. for 10 minutes and then stirred at room temperature for 2 hours. The reaction mixture was diluted with dichloromethane (100 mL) and water (60 mL), and filtered through CELITE®. The organic phase was dried over sodium sulfate and filtered and then concentrated to afford Intermediate 25A (723 mg, 82% yield) as a gray solid. HPLC: Rt=1.3 min. (PHENOMENEX® Luna 5 micron C18 4.6×30 mm, 10-90% aqueous methanol containing 0.1% TFA, 2 min. gradient, flow rate=5 mL/min., detection at 254 nm). MS (ES): m/z=222.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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